3-bromo-5-nitro-1-trityl-1H-indazole
Overview
Description
3-Bromo-5-nitro-1-trityl-1H-indazole is a chemical compound with the molecular formula C26H18BrN3O2 and a molecular weight of 484.35 g/mol . It is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 5-position, and a trityl group at the 1-position of the indazole ring. This compound is used primarily in research settings and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may influence pathways related to hiv protease, serotonin receptors, aldol reductase, and acetylcholinesterase .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-nitro-1-trityl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect biochemical pathways and cellular processes . For instance, it may interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species (ROS) levels within cells . Additionally, this compound can bind to specific proteins, altering their function and stability, which can have downstream effects on cellular metabolism and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, which can lead to the accumulation or depletion of key metabolites . This compound can also bind to DNA and RNA, affecting transcription and translation processes . Additionally, this compound can interact with cell membrane receptors, initiating signaling cascades that result in altered cellular responses . These interactions highlight the compound’s ability to modulate multiple biochemical pathways simultaneously.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with initial responses often followed by adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses . Higher doses can lead to toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects . These findings underscore the importance of dosage optimization in the potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis . Additionally, the compound’s interactions with metabolic enzymes can lead to changes in the levels of key metabolites, affecting overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound can influence its activity and function, as well as its potential toxicity . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be targeted to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, the compound’s presence in the nucleus can affect gene expression and DNA repair processes . The subcellular localization of this compound is a key factor in determining its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-nitro-1-trityl-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 5-nitro-1-trityl-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-1-trityl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3).
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-substituted-5-nitro-1-trityl-1H-indazole derivatives.
Reduction: Formation of 3-bromo-5-amino-1-trityl-1H-indazole.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
Scientific Research Applications
3-Bromo-5-nitro-1-trityl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, although it is primarily used in preclinical research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
3-Bromo-5-nitro-1-trityl-1H-indazole can be compared with other indazole derivatives, such as:
5-Bromo-1H-indazole: Lacks the nitro and trityl groups, making it less complex and potentially less active in certain biological assays.
3-Nitro-1-trityl-1H-indazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Nitro-1-trityl-1H-indazole: Lacks the bromine atom at the 3-position, which may influence its chemical properties and reactivity.
The presence of the bromine, nitro, and trityl groups in this compound makes it unique and potentially more versatile in various chemical and biological applications.
Properties
IUPAC Name |
3-bromo-5-nitro-1-tritylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHZXZECHMGLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730674 | |
Record name | 3-Bromo-5-nitro-1-(triphenylmethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942189-39-1 | |
Record name | 3-Bromo-5-nitro-1-(triphenylmethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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